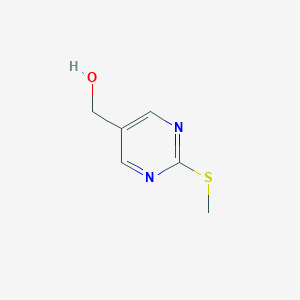

(2-(Methylthio)pyrimidin-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIJWLQVULZDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622023 | |

| Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19858-50-5 | |

| Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-(Methylthio)pyrimidin-5-yl)methanol: A Key Intermediate in Medicinal Chemistry

Abstract

(2-(Methylthio)pyrimidin-5-yl)methanol (CAS No. 19858-50-5) is a pivotal heterocyclic building block in the landscape of modern drug discovery and development.[1][2] As a functionalized pyrimidine, its scaffold is integral to the synthesis of a multitude of biologically active molecules, particularly in the domain of oncology and inflammatory diseases. This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, a validated synthetic protocol, robust characterization methods, and its significant applications as a synthetic intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a stable, solid organic compound. Its unique structure, featuring a pyrimidine core substituted with a methylthio group and a hydroxymethyl group, provides multiple points for synthetic elaboration, making it a valuable precursor in multi-step syntheses.[3][4]

| Property | Value | Source(s) |

| CAS Number | 19858-50-5 | [1][2] |

| Molecular Formula | C₆H₈N₂OS | [1][2] |

| Molecular Weight | 156.21 g/mol | [2] |

| Appearance | Solid (Predicted) | N/A |

| Melting Point | 59-61 °C | Fluorochem |

| Boiling Point | 322.8 ± 17.0 °C (at 760 mmHg) | American Elements |

| SMILES | CSC1=NC=C(CO)C=N1 | [5] |

| InChI Key | ZEIJWLQVULZDCE-UHFFFAOYSA-N | American Elements |

Note: Some physical properties are predicted based on chemical structure as experimental data is limited.

Synthesis and Purification

The most logical and efficient synthesis of this compound involves the selective reduction of its corresponding ester, Ethyl 2-(methylthio)pyrimidine-5-carboxylate. This approach is well-precedented in pyrimidine chemistry, including the synthesis of structurally analogous compounds like (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, which is achieved through a similar reduction using Lithium Aluminum Hydride (LiAlH₄).[6]

Proposed Synthetic Protocol: Reduction of Ethyl 2-(methylthio)pyrimidine-5-carboxylate

This protocol is based on established procedures for the reduction of carboxylate esters to primary alcohols on heterocyclic systems. The choice of a reducing agent is critical; while powerful agents like LiAlH₄ are effective, milder reagents such as Sodium Borohydride (NaBH₄) in the presence of a co-solvent or catalyst may also be employed for improved safety and selectivity.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) or Sodium Borohydride (NaBH₄) (2.0 - 4.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol (if using NaBH₄)

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄) or Rochelle's salt

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of Ethyl 2-(methylthio)pyrimidine-5-carboxylate in anhydrous THF.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent:

-

For LiAlH₄: Slowly add a solution of LiAlH₄ in THF dropwise to the cooled ester solution. Maintain the temperature below 5 °C during the addition.

-

For NaBH₄: Add NaBH₄ portion-wise to the solution, followed by the slow addition of methanol as a co-solvent to activate the borohydride.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous NaOH solution, and then water again to quench the excess reducing agent.

-

Work-up: Stir the resulting slurry for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes. Filter the solids through a pad of Celite®, washing the filter cake with DCM or EtOAc.

-

Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified to >97% purity using standard laboratory techniques.

-

Column Chromatography: This is the most effective method for removing by-products and unreacted starting material. A silica gel stationary phase is recommended, with a mobile phase gradient of ethyl acetate in hexanes or methanol in dichloromethane.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can yield highly pure crystalline material.

Structural Characterization

Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the known structure of the molecule. This serves as a guideline for researchers to confirm the identity and purity of their synthesized material.

| Technique | Expected Data |

| ¹H NMR | * δ (ppm) ~8.5 (s, 2H, pyrimidine C4-H, C6-H), ~4.6 (s, 2H, -CH₂OH), ~3.5 (t, 1H, -OH), ~2.5 (s, 3H, -SCH₃). Solvent: CDCl₃ or DMSO-d₆. |

| ¹³C NMR | * δ (ppm) ~170 (pyrimidine C2), ~158 (pyrimidine C4, C6), ~130 (pyrimidine C5), ~60 (-CH₂OH), ~14 (-SCH₃). Solvent: CDCl₃ or DMSO-d₆. |

| Mass Spec. (ESI+) | * m/z: 157.04 [M+H]⁺, 179.02 [M+Na]⁺. |

| IR Spectroscopy | * ν (cm⁻¹): 3400-3200 (O-H stretch, broad), 3100-3000 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), ~1580 (C=N stretch). |

Applications in Drug Discovery

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrimidine core is a well-established pharmacophore, particularly in the development of protein kinase inhibitors.[7]

Precursor to Kinase Inhibitors

The precursor to our target molecule, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, is a documented starting material for the synthesis of various kinase inhibitors.[3][8] These inhibitors are crucial in cancer therapy as they target the ATP-binding site of kinases, which are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.

The this compound intermediate can be further functionalized. For example, the primary alcohol can be oxidized to an aldehyde for reductive amination or converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution, allowing for the attachment of larger and more complex side chains necessary for potent and selective kinase inhibition.

Caption: Role of the pyrimidine scaffold in kinase inhibition.

The 2-methylthio group is also synthetically useful. It can be displaced by various nucleophiles or oxidized to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor and further modulate the pharmacological properties of the final compound.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is recommended.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry. Its straightforward synthesis from commercially available precursors and its versatile functional handles make it an attractive building block for the development of novel therapeutics, particularly protein kinase inhibitors. This guide provides the necessary technical information for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery programs.

References

- American Elements. This compound.

- ChemUniverse. This compound [P54586].

- Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- PubChem. (2-Methylpyrimidin-5-yl)methanol.

- U.S. Patent 2,068,415. Purification of alcohols.

- Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online.

- Lindgren, E. B., et al. (2019). Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. RSC Advances.

- International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.

- AOBChem USA. Ethyl 2-(methylthio)pyrimidine-5-carboxylate.

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aobchem.com [aobchem.com]

- 5. 19858-50-5|this compound|BLD Pharm [bldpharm.com]

- 6. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Physical Properties of (2-(Methylthio)pyrimidin-5-yl)methanol

This guide provides a comprehensive technical overview of the core physical properties of (2-(Methylthio)pyrimidin-5-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The following sections detail the molecular characteristics, thermodynamic properties, and spectroscopic signature of this compound, grounded in established analytical principles and supported by available data.

Molecular Structure and Core Physicochemical Properties

This compound, with the CAS number 19858-50-5, is a substituted pyrimidine. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases, which imparts a unique electronic and structural character. The presence of a methylthio group at the 2-position and a hydroxymethyl group at the 5-position introduces specific functionalities that govern its physical and chemical behavior.

The structural representation of this compound is depicted below.

Caption: Molecular structure of this compound.

A summary of the fundamental physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂OS | [1][2] |

| Molecular Weight | 156.21 g/mol | [1][2] |

| CAS Number | 19858-50-5 | [1][2] |

| Appearance | Solid | [2] |

Thermodynamic Properties

The thermodynamic properties of a compound, such as its melting and boiling points, are critical for its handling, purification, and formulation.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. The experimentally determined melting point of this compound is 59 to 61°C [2]. This relatively low melting point suggests that the intermolecular forces in the solid state, while significant, are not exceptionally strong.

The capillary melting point method is a straightforward and widely used technique for determining the melting point of a solid.

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the clear point) are recorded. The range between these two temperatures is the melting point range.

-

Validation: The accuracy of the apparatus should be periodically verified using certified melting point standards.

Caption: Workflow for melting point determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Due to its relatively high molecular weight and polar functional groups, this compound has a high predicted boiling point of 322.8 ± 17.0 °C at 760 mmHg [3]. It is important to note that this is a computationally predicted value and experimental verification may be required for high-precision applications.

Solubility Profile

A proposed qualitative solubility profile is presented below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl group can form hydrogen bonds with the solvent. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of the molecule should allow for favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

-

Solvent Selection: A range of solvents with varying polarities is chosen.

-

Sample Preparation: A small, known amount of this compound (e.g., 1-5 mg) is placed in a small test tube or vial.

-

Solvent Addition: A small volume of the selected solvent (e.g., 0.1 mL) is added.

-

Observation: The mixture is agitated (e.g., by vortexing) and observed for dissolution at room temperature.

-

Incremental Addition: If the solid dissolves, more solvent is added incrementally until a certain concentration is reached or if the solid does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

-

Classification: The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., soluble, sparingly soluble, insoluble).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show the following signals:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| -S-CH ₃ | 2.4 - 2.6 | Singlet | 3H |

| -CH ₂-OH | 4.5 - 4.7 | Singlet or Doublet | 2H |

| -CH₂-OH | Variable (depends on solvent and concentration) | Broad Singlet | 1H |

| Pyrimidine C4-H and C6-H | 8.4 - 8.8 | Singlets | 1H each |

The chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

The carbon NMR spectrum will provide information on the different carbon environments in the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| -S-C H₃ | 12 - 16 |

| -C H₂-OH | 60 - 65 |

| Pyrimidine C 5 | 120 - 125 |

| Pyrimidine C 4 and C 6 | 155 - 160 |

| Pyrimidine C 2 | 165 - 170 |

The chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard pulse sequences are used.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 156. The presence of a sulfur atom should also give rise to a characteristic [M+2]⁺ peak with an intensity of approximately 4.4% of the [M]⁺ peak due to the natural abundance of the ³⁴S isotope.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Some plausible fragmentation pathways include:

-

Loss of a hydroxyl radical (•OH): [M - 17]⁺ at m/z 139.

-

Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺ at m/z 125.

-

Loss of a methyl radical (•CH₃) from the methylthio group: [M - 15]⁺ at m/z 141.

-

Cleavage of the pyrimidine ring: Leading to various smaller fragment ions.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into a gas chromatograph (GC) to separate it from any impurities.

-

Ionization: The compound eluting from the GC column enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to deduce structural features.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The information presented, including its molecular and thermodynamic properties, solubility profile, and expected spectroscopic signatures, serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development. The provided protocols offer a standardized approach to the experimental determination of these crucial parameters, ensuring data integrity and reproducibility.

References

- American Elements. This compound.

- ChemUniverse. This compound.

Sources

An In-depth Technical Guide to the Solubility Profile of (2-(Methylthio)pyrimidin-5-yl)methanol

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the intrinsic properties of a molecule are the determinants of its therapeutic potential. Among these, solubility stands as a cornerstone of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise but a critical step in the journey from a promising lead to a viable therapeutic agent. This guide provides an in-depth technical overview of the solubility profile of (2-(Methylthio)pyrimidin-5-yl)methanol, a heterocyclic compound of interest.

Physicochemical Properties of this compound: A Starting Point

A foundational understanding of the physicochemical properties of this compound is essential for designing robust solubility studies.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂OS | [1][2] |

| Molecular Weight | 156.21 g/mol | [2] |

| CAS Number | 19858-50-5 | [1][2] |

Note: This table represents basic molecular information. A full physicochemical characterization would require experimental determination of properties like pKa, logP, and melting point.

Understanding Solubility: Kinetic vs. Thermodynamic Equilibrium

In the realm of pharmaceutical sciences, solubility is not a monolithic concept. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3]

-

Kinetic Solubility: This refers to the concentration of a compound at which it begins to precipitate out of a solution under a specific set of conditions, often rapidly.[3] It is typically measured by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer.[3] Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[3]

-

Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with its solid, undissolved state.[4] This measurement is more time-consuming to obtain, often requiring hours or even days of equilibration, but it provides a more accurate and fundamental understanding of the compound's intrinsic solubility.[4] Thermodynamic solubility is a critical parameter for formulation development and for predicting in vivo performance.[3]

Experimental Determination of Solubility: A Practical Guide

The following section outlines detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.

Protocol 1: Kinetic Solubility Determination using Nephelometry

Nephelometry is a rapid and sensitive method for measuring the turbidity of a solution, which directly correlates with the amount of precipitated compound.[5][6]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplates

-

Microplate nephelometer

-

Automated liquid handler (recommended for high throughput)

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation and Measurement: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with gentle shaking.

-

Nephelometric Reading: Measure the light scattering of each well using a microplate nephelometer.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.

Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound in a solvent and then measuring the concentration of the dissolved compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. Ensure there is undissolved solid present.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a prolonged period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. Adsorption to the filter should be assessed.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

-

Data Reporting: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Factors Influencing the Solubility of this compound

The solubility of pyrimidine derivatives like this compound is not an immutable constant but is influenced by a variety of factors. A thorough understanding of these factors is crucial for both interpreting solubility data and for developing strategies to enhance solubility.

-

pH: Pyrimidine rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This ionization state can dramatically impact solubility. For basic compounds, solubility generally increases as the pH decreases, while for acidic compounds, solubility increases with increasing pH. A pH-solubility profile should be determined for ionizable compounds.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[8][9] However, in some cases, the dissolution can be exothermic, leading to a decrease in solubility at higher temperatures.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents will generally be better at dissolving polar solutes, and non-polar solvents will be more effective for non-polar solutes. A comprehensive solubility profile should assess the solubility of this compound in a range of solvents with varying polarities, from aqueous buffers to organic solvents.[4][8]

-

Crystalline Form (Polymorphism): The arrangement of molecules in the solid state can significantly impact solubility. Different crystalline forms, or polymorphs, of the same compound can have different lattice energies, leading to variations in their solubility.[4] Amorphous forms, which lack a long-range ordered structure, are generally more soluble than their crystalline counterparts.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility.[6][10] These in silico methods utilize the molecular structure to predict physicochemical properties.

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined solubility values for a large set of compounds.[6]

-

Thermodynamic Models: Approaches like the General Solubility Equation (GSE) use parameters such as the melting point and the octanol-water partition coefficient (logP) to predict aqueous solubility.[11]

While predictive models are useful for prioritizing compounds in early discovery, they are not a substitute for experimental determination.[12]

Safety and Handling of this compound

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound was not found in the initial search, information for similar pyrimidine derivatives suggests that the following precautions should be taken. Researchers are required to obtain and consult the specific SDS from their supplier before handling this compound.

General Handling Precautions (based on similar compounds):

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]

-

Wash hands thoroughly after handling.[13]

Conclusion: A Roadmap to Understanding Solubility

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data for this compound remains to be published, the detailed protocols and scientific principles outlined herein offer a clear roadmap for researchers to generate this critical information. By distinguishing between kinetic and thermodynamic solubility, applying robust experimental methodologies, and considering the multifaceted factors that influence dissolution, scientists can gain the crucial insights needed to advance their drug discovery and development programs. The pursuit of a thorough solubility characterization is an indispensable step towards unlocking the full therapeutic potential of novel chemical entities.

References

- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.

- Solubility of Pyrimidine. (n.d.). Solubility of Things.

- Shen, T., & Tidor, B. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- BenchChem. (2025, December).

- Baluja, S., & Solanki, H. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Semantic Scholar.

- Baluja, S., & Dobariya, M. (2016). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 61(11-12), 887-893.

- (4-Methyl-2-(methylthio)pyrimidin-5-yl)

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Compound solubility prediction in medicinal chemistry and drug discovery. (2023, May 8). Life Chemicals.

- (2-Phenylpyrimidin-5-yl)methanol Safety Data Sheet. (2023, September 5). Fisher Scientific.

- Avdeef, A., & Tsinman, O. (2021). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)

- Bergström, C. A., & Larsson, P. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.

- 2-Methylthio-3(5/6)-methyl pyrazine synthetic Safety Data Sheet. (2025, January 25). Advanced Biotech.

- Ghorab, M. M., et al. (2025). Computational Evaluation of Heterocyclic Steroids: Physicochemical and Pharmacokinetic Insights.

- Baluja, S., & Talaviya, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

- (2-Methylpyrimidin-5-yl)methanol. (n.d.). PubChem.

- This compound. (n.d.). American Elements.

- This compound. (n.d.). ChemUniverse.

- This compound. (n.d.). Aislun.

- (2-Chloropyrimidin-5-yl)methanol. (n.d.). PubChem.

- Lee, S., et al. (2021).

- 2-(METHYLTHIO)PYRIMIDINE-5-BORONIC ACID. (n.d.). Chongqing Chemdad Co..

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]

- 5. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. aksci.com [aksci.com]

An In-Depth Technical Guide to the Room Temperature Stability of (2-(Methylthio)pyrimidin-5-yl)methanol

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the stability of (2-(Methylthio)pyrimidin-5-yl)methanol at room temperature. The principles and methodologies detailed herein are designed to establish a robust understanding of the compound's intrinsic stability, identify potential degradation pathways, and develop stability-indicating analytical methods.

Introduction: The Significance of Stability in Drug Development

This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1] The methylthio and methanol functionalities offer versatile points for synthetic modification. However, these same functional groups can be susceptible to degradation, impacting the compound's purity, potency, and safety over time.

A thorough understanding of a compound's stability profile is a cornerstone of drug development. Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are crucial for elucidating potential degradation pathways and products.[2][3] This knowledge is instrumental in developing stable formulations, defining appropriate storage conditions, and establishing a validated stability-indicating analytical method.[2][4]

This guide will delineate the theoretical underpinnings of this compound's stability and provide detailed protocols for a comprehensive stability assessment.

Predicted Stability Profile of this compound

Based on the chemical structure of this compound, two primary degradation pathways are anticipated at room temperature, potentially accelerated by environmental factors: oxidation and hydrolysis. Photodegradation is also a plausible pathway for pyrimidine-based structures.

Oxidative Degradation

The methylthio (-SCH₃) group is known to be susceptible to oxidation.[5] Exposure to atmospheric oxygen or residual oxidizing agents can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These oxidative transformations can significantly alter the molecule's polarity, solubility, and biological activity. A safety data sheet for the structurally similar compound, (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, lists strong oxidizing agents as incompatible materials, reinforcing the likelihood of this degradation pathway.[6] Hazardous decomposition can result in the formation of carbon, nitrogen, and sulfur oxides.[6]

Hydrolytic Degradation

The pyrimidine ring, while aromatic, can be susceptible to hydrolytic cleavage under certain pH conditions.[7] The presence of the electron-donating methylthio group and the hydroxymethyl group may influence the electron density of the ring and its susceptibility to hydrolysis. Hydrolysis could lead to the opening of the pyrimidine ring, resulting in highly polar degradants.

Photodegradation

Pyrimidine derivatives are known to be sensitive to light, particularly UV radiation, which can induce photochemical reactions.[8][9] This can lead to the formation of various photoproducts, including pyrimidine dimers.[10]

The following diagram illustrates the predicted primary degradation pathways for this compound.

Caption: Predicted degradation pathways of this compound.

Experimental Design for Stability Assessment

A comprehensive stability study for this compound should involve a forced degradation study to intentionally induce and identify degradation products, followed by a long-term stability study at room temperature.

Materials and Equipment

-

This compound (of known purity)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide

-

Phosphate buffers (pH 2, 7, 9)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Temperature-controlled oven

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the stability-indicating method is capable of detecting and resolving the degradants.[11]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in an oven at 60°C for 7 days.

-

Also, expose a solution of the compound (in the chosen solvent for the stability study) to the same conditions.

-

At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.

-

-

Photostability Testing:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

At the end of the exposure, analyze the samples by HPLC.

-

The following diagram outlines the experimental workflow for the forced degradation study.

Caption: Workflow for the forced degradation study.

Stability-Indicating HPLC Method

A crucial component of this study is the development of a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar heterocyclic compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is necessary to resolve compounds with a range of polarities (parent, sulfoxide, sulfone, and potential hydrolytic degradants). Formic acid improves peak shape and provides protons for mass spectrometry detection. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection | UV at 254 nm (or wavelength of maximum absorbance) and/or Mass Spectrometry | UV detection provides quantitative data, while MS is invaluable for the identification of unknown degradation products. |

| Injection Volume | 10 µL | Standard injection volume. |

Method Validation: The stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Long-Term Stability Study at Room Temperature

Objective: To evaluate the stability of this compound under controlled room temperature conditions over an extended period.

Step-by-Step Methodology:

-

Sample Preparation:

-

Store a solid sample of the compound in a tightly sealed, light-protected container at controlled room temperature (e.g., 25°C / 60% RH).

-

Prepare a solution of the compound in a relevant solvent (e.g., methanol, DMSO) at a known concentration and store it under the same conditions.

-

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).

-

Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Quantify the amount of the parent compound remaining.

-

Identify and quantify any degradation products.

-

Calculate the mass balance to account for all components.

-

Note any changes in physical appearance (e.g., color, clarity of solution).

-

Data Interpretation and Reporting

The results from the forced degradation and long-term stability studies should be compiled and analyzed to provide a comprehensive stability profile.

Data Presentation: All quantitative data should be summarized in tables for easy comparison.

Table 1: Summary of Forced Degradation Results

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradants |

| 0.1 M HCl, 60°C | 24 | |||

| 0.1 M NaOH, 60°C | 24 | |||

| 3% H₂O₂, RT | 24 | |||

| Thermal, 60°C | 168 | |||

| Photostability | - |

Table 2: Long-Term Stability at 25°C / 60% RH (Solid State)

| Time (months) | % Assay of Parent Compound | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Mass Balance (%) |

| 0 | 100.0 | ND | ND | ND | 100.0 |

| 3 | |||||

| 6 | |||||

| 12 | |||||

| 24 | |||||

| (ND = Not Detected) |

Conclusion and Recommendations

This technical guide outlines a systematic approach to evaluating the stability of this compound at room temperature. The forced degradation studies are designed to provide a worst-case scenario and reveal the intrinsic stability of the molecule. The long-term stability study will provide data on the degradation profile under typical storage conditions.

Based on the anticipated degradation pathways, it is recommended that this compound be stored in well-sealed containers, protected from light, and in a controlled, low-humidity environment. Commercial suppliers recommend storage at 2-8°C, sealed in dry conditions, which is a prudent measure to minimize degradation, especially for long-term storage.[12][13] The findings from the proposed studies will be critical for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality and safety of this compound in research and development applications.

References

- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Google Docs.

- Al-Zoubi, W., Al-Sbou, I., & Al-Hamdany, H. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 21(15), 5488. [Link]

- Bollu, V. R., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 8(43), 40685–40697. [Link]

- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. (2021). ResearchGate.

- Common ultraviolet (UV)-induced photoproducts. (n.d.). ResearchGate.

- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (2022). ScienceDirect.

- Degradation of heterocyclic sulfur compounds. (n.d.). ResearchGate.

- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. (2017). National Institutes of Health.

- The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. (2018). National Institutes of Health.

- Process for synthesis of a 2-thioalkyl pyrimidine. (2021). Google Patents.

- Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online.

- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.

- The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (2018). National Institutes of Health.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata.

- This compound. (n.d.). ChemUniverse.

- Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. (2017). ResearchGate.

- Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... (n.d.). ResearchGate.

- This compound. (n.d.). Porphyrin-Systems.

- Development of forced degradation and stability indicating studies of drugs—A review. (2013). National Institutes of Health.

- METHANOL 2000. (2003). Centers for Disease Control and Prevention.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. aksci.com [aksci.com]

- 7. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. 19858-50-5|this compound|BLD Pharm [bldpharm.com]

- 13. This compound – porphyrin-systems [porphyrin-systems.com]

An In-depth Technical Guide to (2-(Methylthio)pyrimidin-5-yl)methanol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of (2-(Methylthio)pyrimidin-5-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its current and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of heterocyclic chemistry and is of paramount importance in the biological sciences, forming the core structure of the nucleobases uracil, thymine, and cytosine in RNA and DNA. Beyond their fundamental role in genetics, pyrimidine derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.

This compound, with its strategic placement of a methylthio group and a hydroxymethyl functional handle, represents a versatile synthon for the elaboration of more complex, biologically active molecules. The methylthio group can act as a leaving group or be a site for further modification, while the hydroxymethyl group provides a convenient point for extension or for forming crucial interactions with biological targets. A closely related analog, (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, is a known intermediate in the synthesis of inhibitors for Akt kinase, a critical target in oncology, highlighting the potential of this structural motif in the development of novel therapeutics.[1]

Chemical Structure and Properties

The chemical structure and key identifiers of this compound are presented below.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 19858-50-5 | [2][3] |

| Molecular Formula | C₆H₈N₂OS | [2][3] |

| Molecular Weight | 156.21 g/mol | [2][3] |

| Appearance | White crystalline powder (for the 4-amino analog) | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | 322.8±17.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol (for the 4-amino analog) | [5] |

| Storage | Sealed in a dry environment at 2-8°C | [6] |

Note: Some physical properties are for the closely related 4-amino analog due to a lack of publicly available experimental data for the title compound.

Synthesis of this compound

Synthetic Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the lithium aluminum hydride reduction of esters and a documented procedure for a similar substrate.[1][8] Caution: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out by trained personnel in a fume hood under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment:

-

Ethyl 2-(methylthio)pyrimidine-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Ice bath

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous THF.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition of Ester: Dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0°C with an ice bath. Cautiously and slowly add deionized water (by volume, equal to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄. (Extreme Caution: This is a highly exothermic process that generates hydrogen gas).

-

Workup: Following the water quench, add 15% aqueous NaOH solution (by volume, equal to the mass of LiAlH₄ used in grams), followed by another portion of deionized water (by volume, 3 times the mass of LiAlH₄ used in grams).

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with THF.

-

Purification: Combine the filtrate and washes, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methylthio (S-CH₃) protons, expected around δ 2.5-2.7 ppm.- A singlet for the hydroxymethyl (CH₂OH) protons, expected around δ 4.5-4.7 ppm. The hydroxyl proton may be a broad singlet.- Two singlets for the pyrimidine ring protons, expected in the aromatic region (δ 8.5-9.0 ppm). |

| ¹³C NMR | - A signal for the methylthio carbon (S-CH₃) around δ 14-16 ppm.- A signal for the hydroxymethyl carbon (CH₂OH) around δ 58-62 ppm.- Signals for the pyrimidine ring carbons in the range of δ 110-170 ppm. |

| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 157.04. |

| IR (Infrared) | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.- C-H stretching vibrations around 2850-3000 cm⁻¹.- C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.- C-O stretching vibration around 1000-1100 cm⁻¹. |

Researchers are advised to acquire and interpret their own spectroscopic data for confirmation.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by its three key features: the pyrimidine ring, the methylthio group, and the hydroxymethyl group.

-

Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can influence the reactivity of its substituents.

-

Methylthio Group: The 2-methylthio group can be a target for nucleophilic aromatic substitution, although it is generally a poorer leaving group compared to a methylsulfonyl group. It can also be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups, thus providing a handle for further diversification.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into a variety of other functional groups, such as halides or ethers, allowing for the extension of the molecule.

The utility of this compound as a building block in medicinal chemistry is underscored by the biological activities of related pyrimidine derivatives. As previously mentioned, the 4-amino analog is an intermediate in the synthesis of Akt kinase inhibitors for cancer therapy.[1] This suggests that this compound could be a valuable precursor for the synthesis of novel kinase inhibitors and other targeted therapeutics.

Potential Synthetic Applications:

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of reactive reagents, is achievable through standard organic chemistry transformations. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures and novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and potent drugs.

References

- (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4 - ResearchGate. (n.d.).

- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review - PubMed. (n.d.).

- (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4 - ResearchGate. (n.d.).

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. (n.d.).

- 2 - Organic Syntheses Procedure. (n.d.).

- This compound [P54586] - ChemUniverse. (n.d.).

- This compound | 19858-50-5 | AMERICAN ELEMENTS ®. (n.d.).

- Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - Springer. (n.d.).

- This compound | 19858-50-5 | C6H8N2OS | Appchem. (n.d.).

- This compound - 爱诗伦生物科技(上海)有限公司. (n.d.).

- This compound | CAS 19858-50-5 | AMERICAN ELEMENTS ®. (n.d.).

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives - Master Organic Chemistry. (n.d.).

- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001875) - HMDB. (n.d.).

- This compound - Porphyrin-Systems. (n.d.).

- (4-amino-2-(methylthio)pyrimidin-5-yl)methanol - Ascendex Scientific, LLC. (n.d.).

- Microwave-assisted Synthesis of Substituted 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones - PubMed. (n.d.).

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. (n.d.).

- 13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure - PubMed. (n.d.).

- The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and... - ResearchGate. (n.d.).

- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC - NIH. (n.d.).

- 2-Methylthio-pyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem. (n.d.).

Sources

- 1. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 19858-50-5|this compound|BLD Pharm [bldpharm.com]

- 4. WO2017198812A2 - Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines - Google Patents [patents.google.com]

- 5. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development

Introduction: The Unassuming Heterocycle that Shaped Modern Medicine

To the uninitiated, the pyrimidine nucleus—a simple six-membered aromatic ring with two nitrogen atoms—may seem unremarkable. Yet, to the seasoned researcher, it represents a foundational scaffold upon which a significant portion of modern pharmacology has been built. From the very blueprint of life in our DNA and RNA to the life-saving antiviral and anticancer agents of today, pyrimidine derivatives have been at the forefront of biochemical understanding and therapeutic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these pivotal compounds. We will delve into the seminal synthetic methodologies that unlocked their potential, examining the causal logic behind experimental designs, and present detailed protocols for their preparation. This guide is intended for researchers, scientists, and drug development professionals who seek not just to know what was done, but to understand why it was done, and how these foundational discoveries continue to propel the field forward.

Part 1: Foundational Discoveries - From Nucleic Acids to the First Synthetic Derivatives

The story of pyrimidines begins not in a flask, but with the very essence of life itself. In the late 19th and early 20th centuries, the pioneering work of Albrecht Kossel and others on the chemical composition of nucleic acids led to the isolation and identification of the three primary pyrimidine nucleobases: cytosine, thymine, and uracil.[1] This discovery was a monumental leap in understanding the chemical basis of heredity.

However, the first laboratory synthesis of a pyrimidine derivative predates the complete elucidation of the nucleobases. In 1864, the German chemist Adolf von Baeyer synthesized barbituric acid, a compound that, while not pharmacologically active itself, would become the parent compound for an entire class of sedative-hypnotic drugs.[2][3][4] This was a landmark achievement, demonstrating that the pyrimidine core could be constructed artificially, opening the door to the creation of novel derivatives with tailored properties.

The systematic study of pyrimidines as a distinct class of compounds was further advanced by Wilhelm Pinner, who in 1884 developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[5] It was Pinner who first coined the name "pyrimidine" in 1885.[5]

Table 1: Key Milestones in the Early History of Pyrimidine Derivatives

| Year | Discovery/Event | Key Scientist(s) | Significance |

| 1864 | Synthesis of barbituric acid | Adolf von Baeyer | First laboratory synthesis of a pyrimidine derivative, parent compound of barbiturates.[2][3][4] |

| 1884 | Development of the Pinner pyrimidine synthesis | Wilhelm Pinner | A foundational method for the synthesis of substituted pyrimidines.[5] |

| 1891 | Development of the Biginelli reaction | Pietro Biginelli | A one-pot, multi-component reaction for the synthesis of dihydropyrimidinones.[6][7] |

| 1900-1903 | Isolation and structural elucidation of uracil, thymine, and cytosine | Albrecht Kossel, et al. | Identification of the pyrimidine nucleobases as core components of nucleic acids.[1] |

| 1957 | Synthesis of 5-fluorouracil | Charles Heidelberger | The advent of pyrimidine antimetabolites in cancer chemotherapy.[1] |

| 1964 | Synthesis of zidovudine (AZT) | Jerome Horwitz | The first approved antiretroviral drug for the treatment of HIV/AIDS.[8][9] |

Part 2: Foundational Synthetic Methodologies

The ability to construct the pyrimidine ring with a variety of substituents was crucial for exploring the therapeutic potential of its derivatives. Two classical named reactions, the Pinner synthesis and the Biginelli reaction, stand out as foundational pillars of pyrimidine chemistry.

The Pinner Pyrimidine Synthesis

Developed by Wilhelm Pinner in 1884, this method involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst, to form a substituted pyrimidine.[5][10][11] The versatility of this reaction lies in the wide range of commercially available 1,3-dicarbonyls and amidines, allowing for the synthesis of a diverse library of pyrimidine derivatives.

The Pinner synthesis is a classic example of a condensation reaction. The 1,3-dicarbonyl compound provides the C-C-C backbone of the pyrimidine ring, while the amidine supplies the N-C-N fragment. The choice of an acid or base catalyst is critical. An acid catalyst protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the amidine. Conversely, a base catalyst can deprotonate the 1,3-dicarbonyl, forming an enolate that then acts as the nucleophile. The reaction conditions are often tailored based on the specific reactivity of the chosen substrates.

Caption: Generalized workflow of the Pinner pyrimidine synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).

-

Addition of Amidine: Add the amidine salt (e.g., hydrochloride or hydroiodide, 1.1 eq) to the solution.

-

Base Addition: Add a base (e.g., sodium ethoxide, potassium carbonate, 1.2 eq) to the reaction mixture. The choice of base depends on the reaction conditions and the nature of the starting materials.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).

-

Isolation: The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration. If the product is soluble, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrimidine.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.

The Biginelli Reaction

First reported by the Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[6][7][12] This multicomponent reaction is highly valued for its efficiency and atom economy, allowing for the rapid construction of complex molecules from simple starting materials.

The Biginelli reaction is a classic example of a multicomponent reaction where three or more reactants come together in a single operation to form a product that contains portions of all the reactants. The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid catalyst activates the aldehyde for nucleophilic attack by urea, forming an acyliminium ion intermediate. This electrophilic intermediate is then intercepted by the enol or enolate of the β-ketoester. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product. The choice of catalyst can significantly influence the reaction rate and yield.

Caption: Simplified workflow of the Biginelli multicomponent reaction.

-

Reaction Mixture Preparation: In a 10 mL microwave reaction tube equipped with a small stir bar, add urea (or thiourea) (1.5 mmol), the aryl aldehyde (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol).

-

Solvent and Catalyst Addition: Add 2 mL of ethanol and a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a Lewis acid like Yb(OTf)₃).

-

Microwave Irradiation: Securely cap the reaction tube and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (typically 10-30 minutes).

-

Work-up and Isolation: After the reaction is complete, cool the tube to room temperature. The product often precipitates from the solution. If not, place the tube in an ice bath to induce crystallization. Collect the solid product by vacuum filtration using a Hirsch funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a pure sample.

-

Characterization: Obtain the melting point of the purified solid and characterize it using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 3: Pyrimidine Derivatives as Cornerstones of Modern Pharmacology

The development of robust synthetic methods for pyrimidine derivatives paved the way for their exploration as therapeutic agents. The following sections highlight the discovery and synthesis of three classes of pyrimidine-based drugs that have had a profound impact on human health.

Barbiturates: The First CNS Depressants

Following von Baeyer's synthesis of barbituric acid, it was discovered that 5,5-disubstituted derivatives of this compound possessed potent sedative and hypnotic properties.[2][4] Barbital, the first commercially successful barbiturate, was introduced in 1903.[2] This marked the beginning of the era of barbiturate therapy for conditions such as anxiety, insomnia, and epilepsy.

The synthesis of barbital relies on the condensation of diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide.[13] The base serves to deprotonate the diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of urea. A subsequent intramolecular cyclization with the elimination of ethanol yields the barbiturate ring system. The choice of diethyl malonate as the starting material is strategic, as the two ethyl groups at the 5-position of the final product are crucial for its pharmacological activity.

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1.0 eq) in absolute ethanol under an inert atmosphere.

-

Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl diethylmalonate (1.0 eq).

-

Addition of Urea: Add a solution of dry urea (1.0 eq) in warm absolute ethanol to the reaction mixture.

-

Reaction: Heat the mixture to reflux for several hours (e.g., 5-7 hours). A precipitate of the sodium salt of barbital will form.

-

Isolation of the Sodium Salt: Cool the reaction mixture and collect the precipitated sodium salt by filtration. Wash the salt with a small amount of cold ethanol.

-

Formation of Barbital: Dissolve the sodium salt in water and acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the free barbital.

-

Purification: Collect the crude barbital by filtration and recrystallize it from hot water or ethanol to obtain the pure product.

-

Characterization: Determine the melting point and confirm the structure using appropriate spectroscopic techniques.

5-Fluorouracil: A Revolution in Cancer Chemotherapy

The discovery of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger was a pivotal moment in the history of oncology.[1] Based on the observation that cancer cells utilize uracil for nucleic acid synthesis more rapidly than normal cells, Heidelberger and his team designed 5-FU as an antimetabolite to disrupt this process. 5-FU remains a cornerstone of treatment for various solid tumors, including colorectal, breast, and stomach cancers.

One common synthetic route to 5-FU involves the reaction of methyl fluoroacetate with ethyl formate in the presence of a base like sodium methoxide to form a sodium salt of a fluorinated intermediate. This intermediate is then condensed with urea. The rationale behind this approach is to introduce the fluorine atom at the 5-position of the pyrimidine ring, which is crucial for its mechanism of action. The fluorine atom's high electronegativity and small size allow it to mimic hydrogen while blocking the enzymatic conversion of uridylate to thymidylate, thereby inhibiting DNA synthesis.

-

Formation of the Fluorinated Intermediate: In a suitable reactor under an inert atmosphere, react methyl fluoroacetate with ethyl formate in the presence of sodium methoxide in a non-polar solvent like toluene. This forms the sodium salt of methyl 2-fluoro-3-oxopropanoate.

-

Condensation with Urea: To the reaction mixture containing the fluorinated intermediate, add urea and additional sodium methoxide in methanol.

-

Cyclization: Heat the mixture to drive the condensation and cyclization reaction, forming the sodium salt of 5-fluorouracil.

-

Acidification and Isolation: After the reaction is complete, remove the solvent and dissolve the residue in water. Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of 3-4 to precipitate the 5-fluorouracil.

-

Purification: Filter the crude product, wash with water, and dry to obtain 5-fluorouracil. Further purification can be achieved by recrystallization.

-

Characterization: Verify the identity and purity of the product using HPLC, NMR, and other standard analytical techniques.

Zidovudine (AZT): The First Hope in the Fight Against HIV/AIDS

Zidovudine, also known as azidothymidine (AZT), was first synthesized by Jerome Horwitz in 1964 as a potential anticancer agent.[8][9] Although it showed little efficacy against cancer, it was later discovered in the mid-1980s to be a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus (HIV). The approval of AZT in 1987 marked a turning point in the treatment of AIDS, providing the first effective therapy to combat the virus.[8]

A common synthetic route to AZT starts from thymidine. The 5'-hydroxyl group is first protected, often with a trityl group. The 3'-hydroxyl group is then converted into a good leaving group, for example, by mesylation. This is followed by nucleophilic substitution with an azide source, such as lithium azide, which proceeds with inversion of configuration at the 3'-position. Finally, deprotection of the 5'-hydroxyl group yields zidovudine.[8][14] The key strategic element is the introduction of the azido group at the 3'-position. After being phosphorylated in the body, the resulting AZT-triphosphate acts as a chain terminator during reverse transcription, as the 3'-azido group prevents the formation of the next phosphodiester bond.

Caption: Key steps in the synthesis of Zidovudine (AZT) from thymidine.

-

Protection of the 5'-Hydroxyl Group: React thymidine with trityl chloride in the presence of a base like pyridine to selectively protect the primary 5'-hydroxyl group, yielding 5'-O-tritylthymidine.

-

Activation of the 3'-Hydroxyl Group: Treat the 5'-O-tritylthymidine with methanesulfonyl chloride in pyridine to convert the 3'-hydroxyl group into a mesylate, a good leaving group.

-

Introduction of the Azido Group: React the 3'-O-mesyl intermediate with an azide salt, such as lithium azide or sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction introduces the azido group at the 3'-position with inversion of stereochemistry.

-